molecular formula C20H27ClN4O B7028688 N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine

N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine

Cat. No.: B7028688
M. Wt: 374.9 g/mol
InChI Key: NQBIBJAYLABPAZ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with pyridine and pyridinyl groups

Properties

IUPAC Name

N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O/c1-15(17-13-19(21)20(26-2)23-14-17)24-18-6-11-25(12-7-18)10-5-16-3-8-22-9-4-16/h3-4,8-9,13-15,18,24H,5-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBIBJAYLABPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(N=C1)OC)Cl)NC2CCN(CC2)CCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is often synthesized through cyclization reactions.

    Substitution Reactions: The introduction of the pyridinyl groups is achieved through nucleophilic substitution reactions. For instance, 5-chloro-6-methoxypyridine can be reacted with an appropriate alkylating agent to introduce the ethyl group.

    Coupling Reactions: The final step involves coupling the substituted piperidine with 2-pyridin-4-ylethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the pyridine rings or reduce any nitro groups if present.

    Substitution: Halogenated positions on the pyridine rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated piperidine derivatives.

Scientific Research Applications

N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders due to its ability to interact with specific receptors in the brain.

    Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: It serves as a tool compound in the study of enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-chloro-6-methoxypyridin-3-yl)ethyl]-1-(2-pyridin-4-ylethyl)piperidin-4-amine: can be compared to other piperidine derivatives with similar substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct binding properties and biological activities compared to its analogs. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology.

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